molecular formula C10H11NO2 B11914036 (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B11914036
M. Wt: 177.20 g/mol
InChI Key: HTTPGMNPPMMMOP-JTQLQIEISA-N
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Description

(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral amino acid derivative with a unique indene structure. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. Its structure consists of an indene ring fused with a carboxylic acid and an amino group, making it a versatile building block for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with indene, which undergoes a series of reactions to introduce the amino and carboxylic acid groups.

    Chiral Resolution: The racemic mixture of the compound is resolved using chiral agents or chromatography to obtain the (S)-enantiomer.

    Reaction Conditions: Common reagents include strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to hydrogenate indene derivatives.

    Enzymatic Resolution: Employing enzymes to selectively produce the (S)-enantiomer.

    Optimization: Scaling up the process with optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid has several applications:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that recognize the chiral center of the compound.

    Pathways: The compound may inhibit or activate certain biochemical pathways, depending on its binding affinity and stereochemistry.

Comparison with Similar Compounds

    Proline: Another chiral amino acid with a cyclic structure.

    Phenylalanine: Contains an aromatic ring and an amino acid group.

    Indoline-2-carboxylic acid: Similar indene structure with different functional groups.

Uniqueness: (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific indene ring structure and chiral center, which provide distinct reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(1S)-1-amino-2,3-dihydroindene-1-carboxylic acid

InChI

InChI=1S/C10H11NO2/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,11H2,(H,12,13)/t10-/m0/s1

InChI Key

HTTPGMNPPMMMOP-JTQLQIEISA-N

Isomeric SMILES

C1C[C@](C2=CC=CC=C21)(C(=O)O)N

Canonical SMILES

C1CC(C2=CC=CC=C21)(C(=O)O)N

Origin of Product

United States

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